(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

BPDE-DNA adduct anti/syn ratio human skin

(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (synonyms: Tetrol I-1, BPT I-1, (±)-BaP-r-7,t-8,t-9,c-10-tetrahydrotetrol) is the stereochemically defined hydrolysis product released from the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)–DNA adduct, the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP). This compound serves as the most direct surrogate biomarker for the DNA-damaging pathway of BaP, distinguishing it from detoxification metabolites such as 3-hydroxybenzo[a]pyrene.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 61490-66-2
Cat. No. B042140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
CAS61490-66-2
Synonyms(7α,8β,9β,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol;  (7,10/8,9)-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene;  (±)-Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol;  7β,8α,9α,10β-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene;  Benzo[a]py
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
InChIInChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1
InChIKeyKWFVZAJQUSRMCC-FUMNGEBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (CAS 61490-66-2) – Procurement-Grade BaP Ultimate Carcinogen Biomarker


(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (synonyms: Tetrol I-1, BPT I-1, (±)-BaP-r-7,t-8,t-9,c-10-tetrahydrotetrol) is the stereochemically defined hydrolysis product released from the (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)–DNA adduct, the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP) [1]. This compound serves as the most direct surrogate biomarker for the DNA-damaging pathway of BaP, distinguishing it from detoxification metabolites such as 3-hydroxybenzo[a]pyrene [2]. With a molecular formula C₂₀H₁₆O₄, molecular weight 320.34 g/mol, and four defined stereocenters (7R,8S,9R,10S), the compound is typically supplied as a neat solid or analytical-standard solution for use in GC-MS/MS, HPLC-fluorescence, and isotope-dilution HRMS methods for human biomonitoring, occupational exposure assessment, and tobacco product risk stratification .

Why Generic BaP Tetrol Substitution Fails – Stereochemical Identity Driven by (7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol Matters


BaP tetrols exist as a family of stereoisomeric hydrolysis products—Tetrol I-1 (7R,8S,9R,10S), Tetrol I-2 (7R,8S,9R,10R), Tetrol II-1 (7R,8S,9S,10R), and Tetrol II-2 (7R,8S,9S,10S)—each arising from a distinct BPDE isomer and metabolic pathway [1]. Tetrol I-1 is uniquely derived from the (+)-anti-BPDE–DNA adduct, the quantitatively dominant and most mutagenic DNA lesion formed by BaP [2]. The Tetrol I-1/Tetrol II-2 ratio directly reflects the anti/syn BPDE-DNA adduct ratio, which was measured at 6.7 in human skin, meaning anti-BPDE (and thus Tetrol I-1) accounts for ~87% of the total BPDE-derived adduct burden [3]. Substituting a different tetrol isomer, a non‑hydrogenated BaP‑tetrol (e.g., CAS 73891-82-4), or a monohydroxy-PAH metabolite (e.g., 1‑hydroxypyrene, 3-OH‑BaP) would measure a different metabolic branch—detoxification rather than carcinogenic activation—thereby misclassifying exposure risk and invalidating regulatory or clinical decisions that rely on cancer‑relevant dosimetry [4].

(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol – Quantitative Procurement Differentiation Evidence


Evidence 1 – Tetrol I-1 Dominance Over Tetrol II-2: Anti/Syn BPDE-DNA Adduct Ratio of 6.7 in Human Skin

In human skin topically treated with coal tar, the predominant BaP tetrol released after acid hydrolysis of BPDE-DNA adducts was Tetrol I-1 (the (7R,8S,9R,10S)-rel isomer). The Tetrol I-1/Tetrol II-2 ratio, corresponding to the anti‑BPDE/syn‑BPDE adduct ratio, was 6.7 [1]. This means Tetrol I-1 accounts for approximately 87% of the total BPDE‑derived tetrol signal, demonstrating that this specific stereoisomer quantitatively dominates the biologically relevant DNA‑damage pathway. No other tetrol isomer approaches this level of in vivo adduct representation.

BPDE-DNA adduct anti/syn ratio human skin coal tar

Evidence 2 – BPT I-1 Concentration in Albumin Adducts Is 2.5-Fold Higher Than BPT II-1 in Smokers

Using a GC isotope-dilution high-resolution mass spectrometry (GC-ID-HRMS-SIM) method with ¹³C₆‑isotopically labeled BaP tetrol isomer standards, Ragin et al. (2008) quantified four isomeric BaP tetrols released from albumin-BPDE adducts in smokers and nonsmokers [1]. In smokers, mean BPT I-1 (the (7R,8S,9R,10S)-rel isomer) concentration was 0.40 ± 0.06 fmol/mg albumin, whereas BPT II-1 was only 0.16 ± 0.04 fmol/mg albumin—a 2.5-fold difference. BPT I-1 was the most abundant isomer in every donor, confirming that anti-BPDE-derived protein adducts overwhelmingly involve this specific stereochemistry.

albumin-BPDE adduct isotope dilution HRMS smokers biomonitoring

Evidence 3 – Ultra-Trace Urinary BPT I-1 Quantification (LLOQ 50 pg/L) Stratifies Smokers from Non-Smokers and Reduced-Risk Product Users

Pilz et al. (2024) developed and validated a GC-NICI-MS/MS method for urinary BPT I-1 that achieved a lower limit of quantification (LLOQ) of 50 pg/L [1]. In urine from combustible cigarette smokers, BPT I-1 concentration was 0.023 ± 0.016 nmol/mol creatinine (p < 0.001 vs. non-smokers), whereas users of potentially reduced-risk products (e-cigarettes, heated tobacco) and non-smokers all had BPT I-1 levels below the LLOQ. Occupationally exposed workers showed the highest levels (844.2 ± 336.7 pg/L). Crucially, comparison with 3-hydroxybenzo[a]pyrene (3-OH-BaP), the major detoxification metabolite, revealed consistently higher 3-OH-BaP levels across all groups, but BPT I-1 uniquely tracked the carcinogenic activation pathway [2]. The method's LOD for BPT I-1 (0.026 pg/mL) is 3.5-fold lower than for BPT II-1 (0.090 pg/mL) in a comparable GC-MS/MS assay [3].

urinary biomarker GC-NICI-MS/MS tobacco exposure LLOQ

Evidence 4 – BPT I-1 Provides Cancer-Relevant Dosimetry, Whereas 3-OH-BaP Primarily Reflects Detoxification

BaP metabolic activation bifurcates into two competing pathways: (i) cytochrome P450/peroxyl-radical-mediated formation of (+)-anti-BPDE, which covalently binds DNA and upon hydrolysis yields BPT I-1, and (ii) hydroxylation to 3-OH-BaP, a detoxification product excreted as glucuronide/sulfate conjugates [1][2]. In a rat model of intragastric BaP exposure, Lin et al. (2016) demonstrated that 3-OH-BaP formation is dose-dependent, whereas B[a]P-tetrol I-1 formation saturates rapidly, reflecting the finite capacity of the carcinogenic activation pathway [3]. In human skin explant studies, B[a]P-tetrol predominantly derives from BPDE and reverse-BPDE, while 3-OH-B[a]P represents the detoxification arm; 3-OH-B[a]P levels consistently exceeded tetrol levels, but only tetrol I-1 correlated with DNA-adduct formation [4]. This mechanistic divergence means that selecting 3-OH-BaP (or its analytical standard) as a surrogate for BaP exposure systematically underestimates genotoxic risk when the activation pathway is saturated.

metabolic activation detoxification cancer susceptibility biomarker specificity

Evidence 5 – Laser-Based Solid-Matrix Fluorescence Uniquely Resolves Tetrol I-1 from Other Stereoisomers via Gatewidth-Dependent Spectral Fine Structure

A laser-based solid-matrix fluorescence (SMF) measurement system was constructed to obtain fluorescence spectra from the four stereoisomeric BaP tetrols adsorbed on α-cyclodextrin/NaCl matrices [1]. The laser-based system revealed unique fluorescence fine structure that was not observable with non-laser-based commercial spectrofluorometers. A novel gatewidth-dependence method was developed that exploits differential solid-matrix interactions of each stereoisomer to characterize and identify them at room temperature [2]. This method demonstrated that Tetrol I-1 exhibits distinct temperature- and gatewidth-dependent spectral signatures relative to Tetrols I-2, II-1, and II-2, enabling unambiguous stereochemical identification without chromatographic separation.

fluorescence spectroscopy stereoisomer identification solid-matrix luminescence α-cyclodextrin

(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol – High-Value Procurement Application Scenarios


Scenario 1 – Population-Scale Human Biomonitoring of Carcinogenic PAH Exposure (NHANES-Type Surveys)

National health surveys and longitudinal cohort studies require urinary BPT I-1 quantification as the most direct biomarker of the DNA‑damaging BaP metabolic pathway. The validated GC‑NICI‑MS/MS method (LLOQ 50 pg/L) discriminates combustible tobacco smokers from non‑smokers with p<0.001 and identifies all reduced‑risk product users below the LLOQ [1]. Procuring the (7R,8S,9R,10S)-rel tetrol analytical standard—ideally as the ¹³C₆‑ or deuterated internal standard—enables laboratories to achieve the sensitivity and specificity mandated by regulatory bodies for population exposure surveillance and tobacco product relative risk assessment.

Scenario 2 – Occupational PAH Exposure Surveillance in Coke‑Oven, Aluminum Smelter, and Asphalt Workers

Occupationally exposed workers exhibit the highest reported urinary BPT I-1 concentrations (844.2 ± 336.7 pg/L, ~37‑fold above smoker levels) [1]. Industrial hygiene programs and occupational medicine laboratories procure this compound to monitor worker exposure to carcinogenic PAHs, using BPT I-1 as an endpoint that cannot be confounded by dietary PAH exposure to the same degree as 1‑hydroxypyrene, because BPT I-1 derives exclusively from BaP metabolic activation [2]. The Tetrol I-1/Tetrol II-2 ratio (6.7 in human skin) further provides forensic information on the stereochemical pathway of adduct formation, enabling differentiation between dermal and inhalation exposure routes [3].

Scenario 3 – Cancer Molecular Epidemiology Studies Linking BPDE‑DNA Adduct Burden to Tumor Mutation Signatures

Tetrol I-1 is the quantitative hydrolysis product of the (+)-anti-BPDE-DNA adduct, the lesion responsible for the characteristic G→T transversion mutations in TP53 found in smoking-associated lung cancers [1]. Cancer epidemiologists and molecular toxicologists procure this compound as the primary calibration standard for HPLC‑fluorescence and ³²P‑postlabeling assays that measure BPDE‑DNA adduct levels in target tissues, with Tetrol I-1 accounting for ~87% of the total BPDE adduct signal in human skin and serving as the dominant isomer in albumin adducts from smokers (0.40 fmol/mg vs. 0.16 fmol/mg for BPT II-1) [2][3]. Using the incorrect isomer standard would misattribute adduct levels to the wrong stereochemical pathway, undermining genotype‑phenotype correlation studies and cancer risk models.

Scenario 4 – Tobacco Product Regulatory Science: Discriminating Combustible from Non‑Combustible Product Use

Under the FDA’s modified‑risk tobacco product (MRTP) pathway and the WHO Framework Convention on Tobacco Control, manufacturers must demonstrate that novel products reduce exposure to carcinogenic constituents. BPT I-1 is the only urinary biomarker that statistically distinguishes combustible cigarette smokers (0.023 ± 0.016 nmol/mol creatinine) from users of e‑cigarettes, heated tobacco products, and never‑smokers (all 1]. Contract research organizations and tobacco company laboratories procure the (7R,8S,9R,10S)-rel tetrol standard to validate these regulatory‑grade exposure‑reduction claims, because alternative biomarkers such as 3‑OH‑BaP or 1‑hydroxypyrene cannot provide the cancer‑pathway specificity required for MRTP authorization dossiers.

Quote Request

Request a Quote for (7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.